molecular formula C19H12O8 B563650 Diacerein-13C6 CAS No. 1391052-74-6

Diacerein-13C6

Katalognummer: B563650
CAS-Nummer: 1391052-74-6
Molekulargewicht: 374.251
InChI-Schlüssel: TYNLGDBUJLVSMA-TXOINDPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diacerein-13C6 is a variant of Diacerein, a symptomatic slow-acting drug in osteoarthritis (SYSADOA) with anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane . It has a molecular formula of C19H12O8 .


Synthesis Analysis

Diacerein is synthesized by oxidizing the protected aloe-emodin in the presence of an oxidizing system and a radical catalyst . Another method involves a chemoenzymatic approach using an NADPH-dependent anthrol reductase of Talaromyces islandicus (ARti-2), which mediates the regioselective and reductive deoxygenation of anthraquinones .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Diacerein, with a molecular weight of 374.25 . It is a stable isotope-labelled compound .


Chemical Reactions Analysis

Diacerein has been shown to have a potential role in mediating anti-inflammatory as well as anti-oxidant and anti-apoptosis in kidney injury, diabetes mellitus, and provides a beneficial effect on pain relief .


Physical and Chemical Properties Analysis

This compound shares similar physical and chemical properties with Diacerein. It has a molecular formula of C19H12O8 and a molecular weight of 374.25 .

Wissenschaftliche Forschungsanwendungen

Chondroprotective Effects

Diacerein, through its active metabolite rhein, shows promising results in osteoarthritis treatment. It down-regulates the production of pro-matrix metalloproteinases (MMPs) -1, -3, -9, and -13, and up-regulates tissue inhibitor of metalloproteinase-1 (TIMP-1) in rabbit articular chondrocytes. These actions suggest a chondroprotective effect, potentially contributing to therapeutic effects in osteoarthritis (Tamura et al., 2001).

Analytical Method Development

Research has focused on the development of analytical methods for diacerein. A stability-indicating HPTLC assay method was established for diacerein, useful in the identification and quantification of the drug in various forms (Gandhi et al., 2012).

Solubility and Physicochemical Improvement

Efforts have been made to enhance diacerein's solubility and dissolution rate. Co-crystallization of diacerein with urea and tartaric acid was studied, showing improvements in these properties, potentially enhancing its therapeutic efficacy (Thenge et al., 2017).

Renal Protective Effects

Diacerein demonstrated protective effects on renal function and organic anion transporter 3 function in obese insulin-resistant rats. This highlights its potential utility in managing renal conditions associated with metabolic disorders (Chueakula et al., 2018).

Molecular Insights and Emerging Roles

Recent studies have expanded our understanding of diacerein's molecular pathways, showing its roles in mediating anti-inflammatory, anti-oxidant, and anti-apoptotic actions. This research opens pathways for its application in various diseases beyond osteoarthritis (Almezgagi et al., 2020).

Solid Dispersion Technology

Solid dispersions of diacerein have been developed to minimize drug adverse effects. This technology enhances solubility and oral bioavailability, potentially leading to lower doses and reduced gastrointestinal adverse effects (Nagasamy et al., 2017).

Cocrystals for Improved Biopharmaceutical Parameters

Cocrystallization techniques have been employed to improve diacerein's solubility and bioavailability. This approach shows promise in enhancing the drug's anti-arthritic activity, offering a potential solution to its solubility-limited bioavailability (Tomar et al., 2019).

Treatment of Type 2 Diabetes Mellitus

Diacerein has been researched for its potential in treating type 2 diabetes mellitus. Studies show it may improve insulin sensitivity and islet cell injury, providing a scientific reference for its clinical application in diabetes management (Qiu et al., 2019).

Enhancing Drug Dissolution

Research on enhancing diacerein's dissolution using polyethylene glycol 6000 indicates significant improvement in its solubility and dissolution rate. This could be an effective strategy for increasing its bioavailability (Aggarwal & Singh, 2011).

Wirkmechanismus

Target of Action

Diacerein-13C6, a variant of Diacerein, primarily targets interleukin-1 beta (IL-1β) . IL-1β is a pro-inflammatory cytokine that plays a crucial role in mediating inflammatory responses and is involved in various cellular activities, including cell proliferation, differentiation, and apoptosis .

Mode of Action

Diacerein is a prodrug that is metabolized to rhein . Rhein, the active metabolite of Diacerein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

Diacerein affects several biochemical pathways. It inhibits the synthesis and activity of pro-inflammatory cytokines, such as IL-1β and IL-6 . It also decreases macrophage infiltration in adipose tissue, thus increasing insulin sensitivity and signaling . Furthermore, it has been shown to inhibit the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress .

Pharmacokinetics

Diacerein, the parent compound, is known to be a prodrug that is metabolized to rhein . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The molecular and cellular effects of Diacerein’s action are primarily anti-inflammatory. It reduces inflammation and cartilage destruction, and it also corrects altered osteoblast activity . It has been shown to have protective effects against subchondral bone remodeling . Additionally, it has been found to decrease hepatic injury markers and alleviate oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that factors such as diet, physical activity, environmental pollution, and gut microbiome can influence the onset and progression of diseases like diabetes, where Diacerein has shown potential therapeutic effects

Biochemische Analyse

Biochemical Properties

Diacerein-13C6 interacts with various enzymes and proteins in biochemical reactions. Its active metabolite, Rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the synthesis and activity of pro-inflammatory cytokines, decrease macrophage infiltration in adipose tissue, and thus increase insulin sensitivity and signaling . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its active metabolite, Rhein. Rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that even in poorly controlled Type 2 Diabetes Mellitus (T2DM), Diacerein could reduce HbA1c levels after 12 weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on asthma treatment, Diacerein was found to relieve bronchospasm and control airway inflammation in asthmatic mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to be involved in the amino acids and short-chain fatty acid metabolism pathways .

Transport and Distribution

As a prodrug, Diacerein is metabolized to Rhein , suggesting that it may be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

Given that its active metabolite Rhein has been found to reduce the level of interleukin-1beta activity , it is likely that this compound may also be localized in areas where interleukin-1beta activity occurs.

Eigenschaften

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i3+1,4+1,5+1,11+1,13+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-TXOINDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)[13C]3=[13C](C2=O)[13CH]=[13CH][13CH]=[13C]3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacerein-13C6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diacerein-13C6
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diacerein-13C6
Reactant of Route 4
Reactant of Route 4
Diacerein-13C6
Reactant of Route 5
Reactant of Route 5
Diacerein-13C6
Reactant of Route 6
Reactant of Route 6
Diacerein-13C6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.